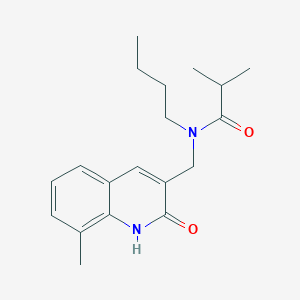
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, commonly known as BQU57, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer and other diseases. BQU57 belongs to the class of quinoline-based compounds that have been shown to exhibit potent anticancer activity.
Mecanismo De Acción
The mechanism of action of BQU57 is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90), which plays a critical role in the regulation of cell signaling pathways that are involved in cancer cell growth and survival. By inhibiting HSP90, BQU57 disrupts these signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
BQU57 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cell migration and invasion. BQU57 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BQU57 is its potent anticancer activity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that BQU57 is relatively unstable and has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the development of BQU57. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of BQU57 as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of BQU57 and to identify potential biomarkers that can be used to predict its efficacy in cancer patients. Finally, preclinical studies are needed to evaluate the safety and efficacy of BQU57 in animal models before it can be tested in clinical trials.
In conclusion, BQU57 is a promising compound that exhibits potent anticancer activity and has the potential to be developed as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to optimize its synthesis, elucidate its mechanism of action, and evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
BQU57 can be synthesized by a multistep process that involves the reaction of 3-amino-8-methylquinoline with butyl isobutyrate in the presence of a base, followed by a series of purification steps. The final product is obtained as a white powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
BQU57 has been extensively studied for its anticancer activity. In vitro studies have shown that BQU57 exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that BQU57 can inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer.
Propiedades
IUPAC Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-6-10-21(19(23)13(2)3)12-16-11-15-9-7-8-14(4)17(15)20-18(16)22/h7-9,11,13H,5-6,10,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQPVVEFQCJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


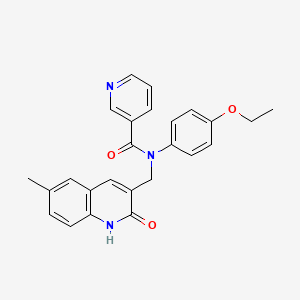
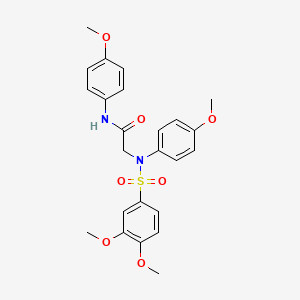

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
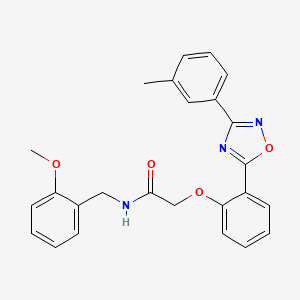

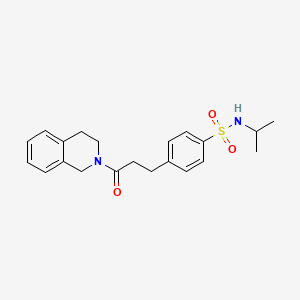

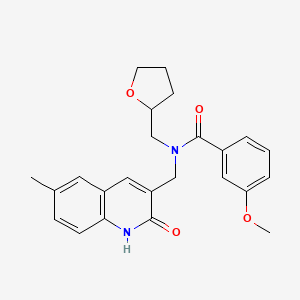
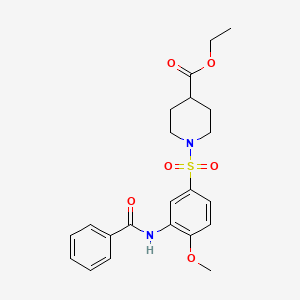
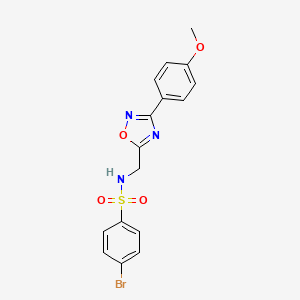
![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)